molecular formula C16H11Cl5O4 B14725392 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate CAS No. 5447-14-3

2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B14725392
CAS No.: 5447-14-3
M. Wt: 444.5 g/mol
InChI Key: HBJDZVXQIFDKNO-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their use in various industrial and agricultural applications, particularly as herbicides. The compound is characterized by the presence of multiple chlorine atoms attached to phenoxy groups, which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide to form 2-(2,4,5-trichlorophenoxy)ethanol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.

    Medicine: Investigated for potential therapeutic applications, including its role in modulating biological pathways.

    Industry: Utilized in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. This herbicidal action is primarily due to the disruption of normal cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the defoliant Agent Orange.

    Fenoprop (2,4,5-TP): A related compound with similar herbicidal activity.

Uniqueness

2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of chlorinated phenoxy groups, which confer distinct chemical properties and reactivity. Its dual phenoxy structure allows for versatile applications in both research and industry, making it a valuable compound in various fields .

Properties

CAS No.

5447-14-3

Molecular Formula

C16H11Cl5O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H11Cl5O4/c17-9-1-2-14(12(20)5-9)25-8-16(22)24-4-3-23-15-7-11(19)10(18)6-13(15)21/h1-2,5-7H,3-4,8H2

InChI Key

HBJDZVXQIFDKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCOC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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